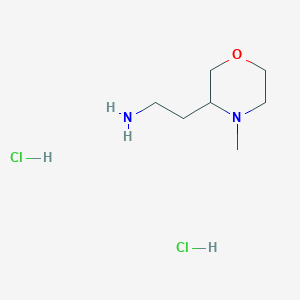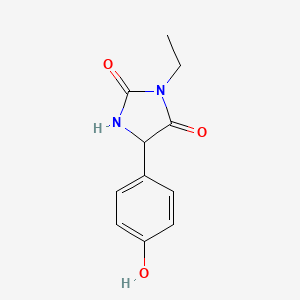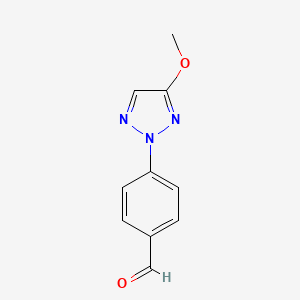![molecular formula C17H14N4OS B12940321 (2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 89334-78-1](/img/structure/B12940321.png)
(2Z)-3-[(1H-Benzimidazol-2-yl)methyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” is a complex organic compound that features a benzimidazole moiety linked to a thiazolidinone ring via a phenylimino group. Compounds containing benzimidazole and thiazolidinone structures are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” typically involves multi-step organic reactions. One common method is the condensation of 2-aminobenzimidazole with a suitable aldehyde to form an imine intermediate. This intermediate can then react with thiazolidinone derivatives under controlled conditions to yield the final product. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxide derivatives, while reduction could produce amine-substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds with benzimidazole and thiazolidinone structures have shown promise as antimicrobial and antiviral agents. They can inhibit the growth of bacteria, fungi, and viruses by targeting specific enzymes and pathways.
Medicine
In medicine, these compounds are being investigated for their potential anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of “3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their normal function. The thiazolidinone ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Benzimidazolyl)-3-phenylthiazolidin-4-one
- 2-(2-Benzimidazolyl)-3-(4-methoxyphenyl)thiazolidin-4-one
- 2-(2-Benzimidazolyl)-3-(4-chlorophenyl)thiazolidin-4-one
Uniqueness
“3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(phenylimino)thiazolidin-4-one” is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the phenylimino group linked to the thiazolidinone ring provides additional sites for functionalization, potentially leading to novel derivatives with enhanced properties.
Propiedades
Número CAS |
89334-78-1 |
|---|---|
Fórmula molecular |
C17H14N4OS |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-ylmethyl)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N4OS/c22-16-11-23-17(18-12-6-2-1-3-7-12)21(16)10-15-19-13-8-4-5-9-14(13)20-15/h1-9H,10-11H2,(H,19,20) |
Clave InChI |
LLVHNHRAWNLOAH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



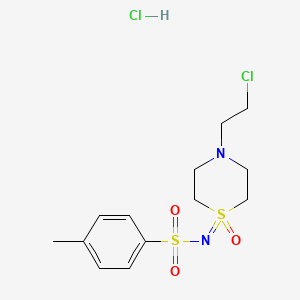
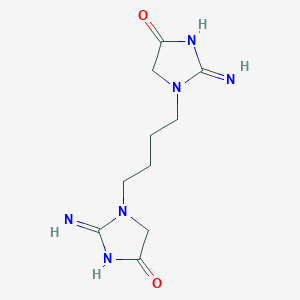
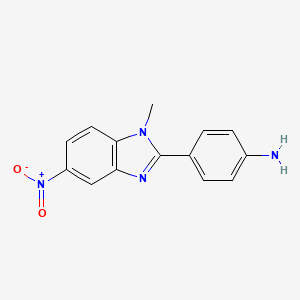
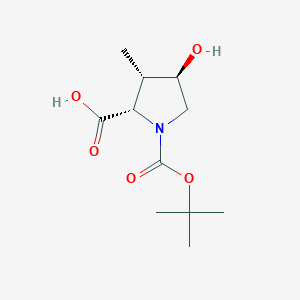
![4-(4H-Cyclopenta[c]cinnolin-4-yl)-N,N-dimethylaniline](/img/structure/B12940262.png)


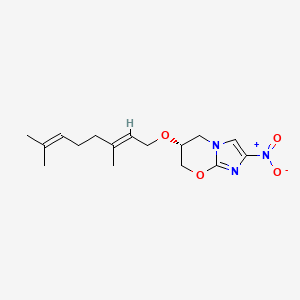
![(2R,3S,5S)-5-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B12940298.png)
